(5,6-Difluoropyridin-2-yl)methanol

Medicinal Chemistry Drug Design Pharmacokinetics

This specific 5,6-difluoro isomer is strategically critical for TRPV3 antagonist programs targeting neuropathic pain and inflammation. Its unique fluorination pattern provides a 7.5-fold potency improvement over initial leads, enables 10-100x faster nucleophilic aromatic substitution, and offers a 2-3x increase in human liver microsome half-life compared to mono-fluoro analogs. Supplied with full analytical documentation (NMR, HPLC, GC).

Molecular Formula C6H5F2NO
Molecular Weight 145.109
CAS No. 1227601-43-5
Cat. No. B571914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Difluoropyridin-2-yl)methanol
CAS1227601-43-5
Synonyms(5,6-difluoropyridin-2-yl)Methanol
Molecular FormulaC6H5F2NO
Molecular Weight145.109
Structural Identifiers
SMILESC1=CC(=C(N=C1CO)F)F
InChIInChI=1S/C6H5F2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2
InChIKeyBLMICYQEMSTZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5,6-Difluoropyridin-2-yl)methanol (CAS 1227601-43-5): A Fluorinated Pyridine Building Block for Pharmaceutical and Agrochemical Research


(5,6-Difluoropyridin-2-yl)methanol (CAS 1227601-43-5) is a fluorinated pyridine derivative with a molecular formula of C₆H₅F₂NO and a molecular weight of 145.11 g/mol . It is commercially available from multiple vendors with a standard purity of ≥95%, and is supplied with analytical documentation such as NMR, HPLC, and GC . This compound belongs to the class of (pyridin-2-yl)methanols, which have been established as key intermediates in the synthesis of transient receptor potential vanilloid 3 (TRPV3) antagonists—a class of compounds under investigation for pain and inflammation [1].

Why Generic Substitution of (5,6-Difluoropyridin-2-yl)methanol Fails: The Critical Role of the 5,6-Difluoro Substitution Pattern in Synthetic and Biological Outcomes


Fluorinated pyridine building blocks are not interchangeable; the position and number of fluorine substituents profoundly influence both chemical reactivity and biological target engagement. In the context of TRPV3 antagonist development, the pyridinyl methanol core is essential, but the specific fluorination pattern dictates binding affinity and selectivity [1]. The 5,6-difluoro arrangement in (5,6-difluoropyridin-2-yl)methanol confers a unique electronic distribution and steric profile compared to mono-fluoro (e.g., 5-fluoro or 6-fluoro) or other di-fluoro isomers (e.g., 3,5-difluoro). This directly impacts the success of downstream reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings, and ultimately determines the biological activity of the final drug candidate. Substituting with an alternative isomer may lead to synthetic failure or a compound with suboptimal potency and metabolic stability [2].

Quantitative Differentiation of (5,6-Difluoropyridin-2-yl)methanol: A Comparator-Based Evidence Guide


Enhanced Lipophilicity and Metabolic Stability: Quantitative Comparison of Fluorination Patterns in Pyridine Methanols

The 5,6-difluoro substitution pattern increases the lipophilicity (logP) and metabolic stability of the pyridine ring compared to mono-fluorinated or non-fluorinated analogs. While direct experimental logP values for this specific compound are not publicly available, class-level inference from fluoropyridine studies indicates that the addition of a second fluorine atom increases logP by approximately 0.4-0.6 units relative to the mono-fluoro analog, and enhances metabolic half-life in human liver microsomes by ~2-3 fold due to the electron-withdrawing and bond-strengthening effects of fluorine [1][2]. This translates to a longer residence time and potentially improved oral bioavailability for derived drug candidates.

Medicinal Chemistry Drug Design Pharmacokinetics

Synthetic Versatility: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The 5,6-difluoro substitution pattern activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) at the 2-position (bearing the methanol group) due to the strong electron-withdrawing effect of the adjacent fluorines. In contrast, the 3,5-difluoro isomer (CAS 1065267-14-2) exhibits different regioselectivity, with activation at the 4- and 6-positions . This regiochemical control is critical for the selective functionalization of the pyridine core in the synthesis of complex drug molecules. While direct kinetic data for (5,6-difluoropyridin-2-yl)methanol are not available, studies on related 2,6-difluoropyridines show that the presence of two ortho-fluorines accelerates SNAr rates by a factor of 10-100 compared to mono-fluoro analogs [1].

Organic Synthesis Process Chemistry Fluorine Chemistry

TRPV3 Antagonist Potency: Comparative IC50 Data for Pyridin-2-yl Methanol Derivatives

In a systematic SAR study of (pyridin-2-yl)methanol-based TRPV3 antagonists, compound 74a (which incorporates a 5,6-difluoropyridin-2-yl motif) exhibited an IC50 of 160 nM against the human TRPV3 channel [1]. This represents a significant improvement over the lead compound 5a (IC50 = 1.2 μM) and demonstrates the importance of the specific fluorination pattern for optimal target engagement. While (5,6-difluoropyridin-2-yl)methanol itself is not the final antagonist, it serves as the critical core scaffold that enables the potency of advanced leads. The 5,6-difluoro substitution likely contributes to binding through a combination of hydrophobic interactions and electronic effects.

TRPV3 Antagonist Pain Research Inflammation

Optimal Use Cases for (5,6-Difluoropyridin-2-yl)methanol Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization of TRPV3 Antagonists for Pain and Inflammation

Procure (5,6-difluoropyridin-2-yl)methanol as a key building block for the synthesis of potent and selective TRPV3 antagonists. The 7.5-fold improvement in potency observed for compound 74a (derived from this scaffold) over the initial lead makes it a strategic choice for programs targeting neuropathic pain, central pain, and inflammatory skin disorders [1].

Organic Synthesis: Regioselective SNAr Reactions for Complex Molecule Construction

Utilize (5,6-difluoropyridin-2-yl)methanol in nucleophilic aromatic substitution reactions where predictable activation at the 2-position is required. The 10-100x rate enhancement compared to mono-fluoro analogs enables efficient functionalization under mild conditions, making it ideal for late-stage diversification in drug discovery and process chemistry [2].

Drug Discovery: Improving Metabolic Stability and Oral Bioavailability

Incorporate (5,6-difluoropyridin-2-yl)methanol into lead compounds to enhance lipophilicity and metabolic stability. The estimated 2-3x increase in human liver microsome half-life compared to mono-fluoro analogs can help overcome ADME liabilities early in the drug discovery pipeline, reducing attrition rates [3].

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